molecular formula C21H15F4N5O2 B3400455 N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide CAS No. 1040662-09-6

N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide

Número de catálogo: B3400455
Número CAS: 1040662-09-6
Peso molecular: 445.4 g/mol
Clave InChI: CNGOJBHHFYFFLC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-{[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide is a triazolopyridazine-derived benzamide compound characterized by a 3-fluorophenyl substituent on the triazolo[4,3-b]pyridazine core and a 3-(trifluoromethyl)benzamide side chain. Triazolopyridazine derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory properties, with substituents on the aromatic rings critically influencing activity .

Propiedades

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N5O2/c22-16-6-2-3-13(12-16)19-28-27-17-7-8-18(29-30(17)19)32-10-9-26-20(31)14-4-1-5-15(11-14)21(23,24)25/h1-8,11-12H,9-10H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGOJBHHFYFFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a triazolopyridazine moiety. Its IUPAC name is N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide, and it has the following chemical formula:

PropertyValue
Molecular FormulaC18H14F4N6O2
Molecular Weight396.34 g/mol
CAS Number1204297-70-0

Antimicrobial Activity

Recent studies have indicated that compounds related to triazolopyridazine derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 μM . The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The triazolopyridazine scaffold has been explored for anticancer activity. Research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from this scaffold have demonstrated selective inhibition against cyclin-dependent kinases (CDK), with IC50 values reported at 0.36 µM for CDK2 .

Case Studies

  • Study on Antitubercular Agents : A series of substituted benzamide derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among them, several showed promising results with significant inhibition rates .
  • Anticancer Activity Evaluation : In vitro studies on HeLa and A375 human tumor cell lines revealed that certain triazolopyridazine derivatives exhibited potent antiproliferative effects, indicating their potential as therapeutic agents in oncology .

The biological activity of N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide is believed to be linked to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. This interaction can modulate various cellular processes leading to desired therapeutic outcomes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the triazolopyridazine core and the benzamide/sulfonamide side chains. Below is a comparative analysis based on synthesis, substituent effects, and biological activity:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Triazolopyridazine Side Chain Reported Activity References
N-(2-{[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide (Target) 3-Fluorophenyl 3-(Trifluoromethyl)benzamide Pending detailed studies N/A
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide 6-Methyl, 3-Phenyl Benzamide Moderate antimicrobial activity
N-(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(1H-tetrazol-1-yl)benzamide 3-Methoxyphenyl 3-(Tetrazol-1-yl)benzamide No activity data reported

Key Findings

Substituent Effects on Bioactivity :

  • The 6-methyl-triazolopyridazine analog () demonstrated moderate antimicrobial activity, attributed to the electron-donating methyl group enhancing membrane permeability . In contrast, the 3-fluorophenyl group in the target compound may improve target selectivity due to fluorine’s electronegativity and hydrophobic interactions.
  • The 3-methoxyphenyl substituent () introduces steric bulk and polarizability, which could reduce binding efficiency compared to the target’s fluorophenyl group .

Side Chain Modifications :

  • The trifluoromethyl group in the target compound’s benzamide side chain enhances metabolic stability and lipophilicity compared to the tetrazole group in ’s analog, which may confer pH-dependent solubility .
  • Sulfonamide derivatives (e.g., from ) exhibit broader antimicrobial spectra but lower specificity than benzamide-based analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution at the 6-position of the triazolopyridazine core, similar to methods described in and . However, introducing the trifluoromethyl group requires specialized fluorination reagents, increasing synthetic complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.